4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
Synthesis Analysis
While the exact synthesis process for this compound is not explicitly mentioned in the available resources, a similar compound, “4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate”, was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .Scientific Research Applications
Antimicrobial Activity
Compounds with structures related to benzothiazoles, such as novel quinazolinone derivatives, have been synthesized and evaluated for their antimicrobial activity. These studies indicate a potential application in the development of new antimicrobial agents targeting various pathogenic bacteria and fungi (Habib, Hassan, & El‐Mekabaty, 2013).
Receptor Antagonism
Derivatives bearing heteroalicyclic rings have shown potent serotonin-3 (5-HT3) receptor antagonistic activity. This suggests their potential use in therapeutic applications targeting conditions mediated by 5-HT3 receptors, such as certain gastrointestinal disorders and chemotherapy-induced nausea and vomiting (Harada, Morie, Hirokawa, Yoshida, & Kato, 1995).
Fluorescent Sensors
Benzothiazole and benzimidazole conjugates have been developed as fluorescent sensors, capable of detecting metal ions such as Al3+ and Zn2+. These compounds demonstrate potential in environmental monitoring and biological research, aiding in the detection and quantification of metal ions in various samples (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Drug Carriers and Stability Regulation
Polymeric compounds containing hydrophobic groups have been explored for their ability to induce gold nanoparticle complex vesicles. This research suggests applications in drug delivery, particularly in enhancing the stability and controlled release of hydrophilic drugs (Fu & Qiu, 2017).
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O4S2.ClH/c1-4-29(5-2)18-19-31(27-28-24-15-12-22(35-3)20-25(24)36-27)26(32)21-10-13-23(14-11-21)37(33,34)30-16-8-6-7-9-17-30;/h10-15,20H,4-9,16-19H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYTXJRIGDGFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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